N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Overview
Description
N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13FN4O and its molecular weight is 284.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.10733921 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including compounds similar to N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, have been extensively studied. For instance, the synthesis and analytical characterization of pyrazole and pyrazolopyrimidine derivatives have shown their potential as building blocks in medicinal chemistry due to their significant biological activities. These compounds have been developed through various synthetic routes, demonstrating the versatility and adaptability of pyrazole chemistry in creating targeted molecular structures for specific research applications (McLaughlin et al., 2016; Hassan et al., 2014; Surmont et al., 2011).
Cytotoxicity and Antitumor Activities
Pyrazole derivatives have shown promising cytotoxicity and antitumor activities, highlighting their potential in cancer research. Studies involving the synthesis, characterization, and in vitro evaluation of pyrazolo[1,5-a]pyrimidine derivatives and related compounds have reported significant inhibitory effects on various cancer cell lines. These findings support the exploration of pyrazole-based compounds as anticancer agents, contributing to the development of novel therapeutic strategies against cancer (Hassan et al., 2015; Liu et al., 2016).
Fluorescent Sensors and Imaging Applications
The unique structural features of pyrazole derivatives enable their application as fluorescent sensors for detecting ions and molecules. A study demonstrated the use of a pyrazole-based fluorescent sensor for selective fluoride anion detection, showcasing the compound's sensitivity and selectivity towards fluoride ions. This property can be harnessed in developing diagnostic tools and imaging agents, contributing to advancements in chemical sensing and molecular imaging (Yang et al., 2011).
Drug Discovery and Medicinal Chemistry
Pyrazole derivatives are integral in drug discovery, with studies highlighting their potential as inhibitors and therapeutic agents for various diseases. Research on pyrazole and pyrazolopyrimidine derivatives has revealed their potential in targeting key biological pathways, offering insights into the design of novel drugs with improved efficacy and selectivity. This underscores the significance of pyrazole chemistry in medicinal research, facilitating the development of new treatments for conditions such as cancer, inflammation, and infectious diseases (Thangarasu et al., 2019; Rahmouni et al., 2016).
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-19-15(20-8-4-5-9-20)11(10-17-19)14(21)18-13-7-3-2-6-12(13)16/h2-10H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKPNBIURUVGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=CC=C2F)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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